2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

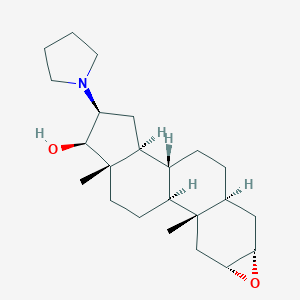

2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol (CAS: 119302-19-1) is a steroidal intermediate critical in synthesizing neuromuscular blocking agents, notably rocuronium bromide . Structurally, it features:

- A 2α,3α-epoxy group on the A-ring.

- A 16β-pyrrolidinyl substituent on the D-ring.

- A 17β-hydroxyl group.

Its synthesis involves optimizing reaction conditions to minimize byproducts, such as using controlled pH and temperature during epoxidation and reduction steps . The compound’s stereochemistry and functional groups are pivotal for its role in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol typically involves multiple steps, starting from a suitable androstane precursor. The key steps include:

Epoxidation: Introduction of the epoxy group at the 2a,3a positions using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Pyrrolidinylation: Introduction of the pyrrolidinyl group at the 16b position through nucleophilic substitution using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the epoxy or pyrrolidinyl groups.

Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Pyrrolidine, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various pyrrolidinyl-substituted analogs.

Aplicaciones Científicas De Investigación

2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol involves its interaction with specific molecular targets and pathways. The epoxy group may facilitate binding to enzymes or receptors, while the pyrrolidinyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

BP 7511: 2α,3α,16α,17α-Diepoxy-17β-Acetoxy-5α-Androstane

- Key Differences :

- Contains two epoxy groups (2α,3α and 16α,17α).

- Features an acetoxy group at 17β instead of a hydroxyl.

- Impact: The diepoxy structure increases steric hindrance, reducing reactivity in downstream modifications compared to the monofunctional epoxy in the target compound. The acetoxy group enhances lipophilicity, which may affect pharmacokinetics but limits utility in polar pharmaceutical formulations .

2α,3α-Epoxy-5α-Androstan-17β-Ol (CAS 965-66-2)

- Key Differences :

- Lacks the 16β-pyrrolidinyl substituent .

- This compound is primarily a synthetic precursor rather than a pharmacologically active agent .

22β-(Morpholin-4-yl)-16β-(Pyrrolidin-1-yl)-5α-Androstan-3α,17β-Diol

- Key Differences :

- Replaces the 2α,3α-epoxy with a 3α-hydroxyl group .

- Substitutes 22β-morpholinyl for the 2α,3α-epoxy.

- This derivative is explored for modified receptor binding profiles in muscle relaxants .

3α,4α-Dihydroxy-5α-Androstan-17-one (5α)

- Key Differences :

- Contains vicinal diols (3α,4α) instead of an epoxy.

- Features a 17-ketone rather than a 17β-hydroxyl.

- Impact :

Structural and Functional Analysis

Epoxy vs. Hydroxyl Groups

- The 2α,3α-epoxy in the target compound stabilizes the A-ring conformation, critical for binding to neuromuscular receptors. In contrast, hydroxylated analogs (e.g., 3α,4α-diols) exhibit flexibility that reduces target specificity .

Role of the 16β-Pyrrolidinyl Group

- The pyrrolidinyl substituent at position 16β enhances binding to nicotinic receptors by mimicking the quaternary ammonium moiety of acetylcholine.

17β-Hydroxyl vs. 17-Ketone

- The 17β-hydroxyl in the target compound participates in hydrogen bonding with receptor sites, a feature absent in 17-ketone derivatives. This difference underpins its selectivity in neuromuscular blockade compared to androgenic or anabolic steroids .

Actividad Biológica

The compound 2a,3a-Epoxy-16b-(1-pyrrolidinyl)-5a-androstan-17b-ol , with CAS number 119302-19-1 , is a synthetic steroid derivative that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C23H37NO2

- Molecular Weight : 359.55 g/mol

- Density : 1.143 g/cm³

Structural Information

The structure of this compound includes an epoxy group and a pyrrolidine moiety, which contribute to its unique biological activities. The stereochemistry at various positions plays a critical role in its interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes in the body, potentially influencing pathways associated with steroidogenesis and neurological functions. Its epoxy group may facilitate interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and steroid hormone synthesis.

Pharmacological Effects

- Androgenic Activity : Studies suggest that this compound exhibits androgenic properties, making it a candidate for research into anabolic steroids and treatments for androgen deficiency.

- Neuroactive Properties : The presence of the pyrrolidine ring is associated with neuroactive effects, which may include modulation of neurotransmitter systems such as dopamine and serotonin.

- Potential Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit the growth of certain cancer cell lines, indicating a potential role in cancer therapy.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the androgenic effects on rat models; showed increased muscle mass and strength. |

| Study 2 | Examined neuroactive properties in vitro; demonstrated modulation of GABAergic activity. |

| Study 3 | Assessed anticancer potential against prostate cancer cells; indicated significant inhibition of cell proliferation. |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce potential side effects. For instance:

- Derivatives with Modifications : Altering the substituents on the steroid backbone has been shown to improve receptor binding affinity and selectivity.

- In Vivo Studies : Animal studies have indicated that modified versions of this compound exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol, and what reagents are critical for stereochemical control?

- Methodological Answer : The compound is synthesized via epoxidation of a precursor androstane derivative, followed by functionalization at C15. Key reagents include phenyltrimethylammonium tribromide for bromination (to introduce reactive sites) and pyrrolidine for nucleophilic substitution. Column chromatography (silica gel, 70–230 mesh) and crystallization (cyclohexane-acetone) are standard purification methods. Reaction progress is monitored via TLC with phosphomolybdic acid staining .

- Critical Data :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Phenyltrimethylammonium tribromide in THF | Bromination at C2 |

| 2 | Pyrrolidine in DCM | Substitution at C16 |

| 3 | Column chromatography (hexane:ethyl acetate) | Purification |

Q. How can researchers confirm the structural integrity of the epoxy and pyrrolidinyl groups in this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify epoxy protons (δ 3.1–3.5 ppm) and pyrrolidinyl CH₂ groups (δ 2.5–2.8 ppm). High-resolution mass spectrometry (HRMS-APCI+) validates the molecular ion peak (expected m/z ~428.3 for C₂₃H₃₆N₂O₂). IR spectroscopy detects epoxy C-O-C stretching (~1250 cm⁻¹) .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is a solid (melting point unlisted in evidence) with limited solubility in polar solvents (e.g., water) but dissolves in DCM or THF. Stability tests under argon atmosphere show no decomposition at room temperature for 72 hours. Store in airtight containers with desiccants to prevent hydrolysis of the epoxy group .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinyl substituent influence receptor binding affinity in related androstane derivatives?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can model interactions between the pyrrolidinyl group and steroid receptors. Compare binding energies of analogs with morpholinyl (electron-rich) vs. pyrrolidinyl (flexible) substituents. Experimental validation via radioligand assays (e.g., using ³H-labeled derivatives) quantifies affinity changes .

Q. What strategies resolve contradictions in reported solubility data for epoxy-androstane derivatives?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use dynamic vapor sorption (DVS) to assess hygroscopicity and PXRD to identify crystalline phases. Solubility can be enhanced via co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .

Q. How can process intensification techniques improve the scalability of synthesizing this compound?

- Methodological Answer : Implement continuous-flow chemistry to optimize bromination and substitution steps. Key parameters include residence time (5–10 min at 50°C) and catalyst recycling (e.g., immobilized tribromide reagents). Use process simulation software (Aspen Plus) to model heat transfer and minimize side reactions .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use HepG2 cells for hepatotoxicity assessment (MTT assay) and hERG channel inhibition assays to evaluate cardiac risk. For endocrine disruption, employ ER/AR-CALUX assays to measure estrogen/androgen receptor activity. Dose-response curves (0.1–100 µM) identify IC₅₀ values .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer : Follow OECD guidelines for Daphnia magna acute toxicity testing (48-hr exposure) and algae growth inhibition (72-hr EC₅₀). Use QSAR models (EPI Suite) to predict biodegradation and bioaccumulation potential. Compare with structurally similar EPA-registered steroids .

Q. Methodological Notes

- Stereochemical Analysis : Chiral HPLC (Chiralpak AD-H column) resolves enantiomeric impurities, critical for pharmacological studies .

- Regulatory Compliance : Ensure compliance with SARA 302/313 for hazardous byproduct reporting and OECD GLP for toxicity data .

Propiedades

Número CAS |

119302-19-1 |

|---|---|

Fórmula molecular |

C23H37NO2 |

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

(2S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |

InChI |

InChI=1S/C23H37NO2/c1-22-8-7-16-15(6-5-14-11-19-20(26-19)13-23(14,16)2)17(22)12-18(21(22)25)24-9-3-4-10-24/h14-21,25H,3-13H2,1-2H3/t14?,15?,16?,17?,18?,19?,20?,21?,22-,23-/m0/s1 |

Clave InChI |

OPYVYACKKDTREB-GAEAUYEOSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |

SMILES isomérico |

C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC6C(C5)O6)C |

SMILES canónico |

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC6C(C5)O6)C |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Sinónimos |

2,3-Epoxy-1H-cyclopenta[a]phenanthrene, androstan-17-ol deriv.; 2α,3α-Epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.